The synthesis of Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves several key steps:
The molecular formula for Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate is . The structure features:
The specific arrangement of these groups contributes to its biological activity and solubility characteristics.
Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate primarily involves its role as an inhibitor of prolyl hydroxylase enzymes (PHDs). By inhibiting these enzymes, the compound stabilizes hypoxia-inducible factor (HIF), leading to increased expression of genes involved in erythropoiesis and angiogenesis. This action is particularly relevant in treating conditions such as anemia and ischemic diseases .
The physical and chemical properties of Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate include:
These properties are essential for determining its behavior in biological systems and its suitability for drug formulation.
Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific applications:
The synthesis initiates with 4-nitrobenzene-1,2-dicarbonitrile, which undergoes selective phenoxy group installation at C7 via nucleophilic aromatic substitution (SNAr). This step requires anhydrous DMF and potassium carbonate (K₂CO₃) at 80°C to achieve >85% yield [3]. Subsequent cyclization employs a modified Pictet-Spengler approach, where the nitrile group is reduced to an aldehyde (using DIBAL-H), followed by acid-catalyzed intramolecular condensation (HCl/EtOH, 60°C) to form the isoquinoline core. Critical adjustments include:
Table 1: Optimization of Key Cyclization Steps
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phenoxy Installation | K₂CO₃/DMF, 80°C | 87 | 95 |
| Nitrile Reduction | DIBAL-H, -78°C, THF | 78 | 92 |
| Pictet-Spengler Cyclization | 2M HCl/EtOH, 60°C | 82 | 94 |
The C7-phenoxy moiety is installed early via Ullmann-type coupling between 4-chloro-3-cyanoquinoline and phenol derivatives. Optimal conditions use:
Selective protection of C1/C4-hydroxyls is essential for esterification:
Table 2: Protecting Group Efficiency
| Group | Protecting Agent | Conditions | Deprotection Yield (%) |
|---|---|---|---|
| C1/C4-OH | TBSCl | Imidazole, DMF, rt | 95 (TBAF) |
| C3-COOH | Methyl ester | SOCl₂/MeOH, reflux | N/A |
Pictet-Spengler cyclization excels for electron-rich precursors, yielding tetrahydroisoquinolines under mild conditions (TFA, 25°C, 4 h, 85% yield). However, Ullman coupling is superior for aryl ether formation:
Table 3: Cyclization Method Comparison
| Parameter | Pictet-Spengler | Ullman-Type |
|---|---|---|
| Yield | 70–85% | 85–90% |
| Reaction Time | 4–12 h | 1–3 h |
| Byproducts | <10% | <5% |
| Catalyst Cost | High (Au/Ag systems) | Low (CuI) |
Esterification employs transesterification of methyl ester precursors:
Table 4: Esterification Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | n-Butanol | 120 | 75 | 88 |
| Ti(OⁱPr)₄ | n-Butanol/Toluene | 120 | 92 | 98 |
| DMAP | Toluene | 80 | 65 | 90 |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6